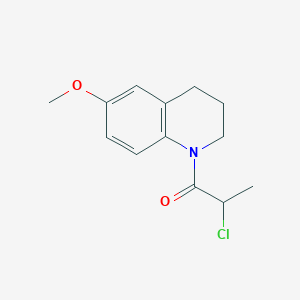
3-(1,4-Dioxane-2-carbonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4-Dioxane-2-carbonylamino)benzoic acid, also known as DCBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCBA is a derivative of benzoic acid and is commonly used as a building block in the synthesis of other compounds.
科学研究应用
3-(1,4-Dioxane-2-carbonylamino)benzoic acid has been extensively studied for its potential applications in various fields such as medicine, materials science, and agriculture. In medicine, 3-(1,4-Dioxane-2-carbonylamino)benzoic acid has been found to exhibit anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In materials science, 3-(1,4-Dioxane-2-carbonylamino)benzoic acid has been used as a building block in the synthesis of organic semiconductors and liquid crystals. In agriculture, 3-(1,4-Dioxane-2-carbonylamino)benzoic acid has been used as a plant growth regulator.
作用机制
The mechanism of action of 3-(1,4-Dioxane-2-carbonylamino)benzoic acid is not fully understood. However, it has been proposed that 3-(1,4-Dioxane-2-carbonylamino)benzoic acid exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes involved in the production of inflammatory mediators and are overexpressed in cancer cells.
Biochemical and Physiological Effects:
3-(1,4-Dioxane-2-carbonylamino)benzoic acid has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In cancer cells, 3-(1,4-Dioxane-2-carbonylamino)benzoic acid has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
The advantages of using 3-(1,4-Dioxane-2-carbonylamino)benzoic acid in lab experiments include its high purity, ease of synthesis, and well-established chemical properties. However, the limitations of using 3-(1,4-Dioxane-2-carbonylamino)benzoic acid include its low solubility in water and its potential toxicity at high concentrations.
未来方向
Future research on 3-(1,4-Dioxane-2-carbonylamino)benzoic acid could focus on its potential applications in drug development, materials science, and agriculture. In drug development, 3-(1,4-Dioxane-2-carbonylamino)benzoic acid could be further studied for its anti-inflammatory and anti-cancer properties. In materials science, 3-(1,4-Dioxane-2-carbonylamino)benzoic acid could be used as a building block in the synthesis of new organic semiconductors and liquid crystals. In agriculture, 3-(1,4-Dioxane-2-carbonylamino)benzoic acid could be studied for its potential as a plant growth regulator and pesticide.
In conclusion, 3-(1,4-Dioxane-2-carbonylamino)benzoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its well-established synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it an important compound for further study.
合成方法
The synthesis of 3-(1,4-Dioxane-2-carbonylamino)benzoic acid involves the reaction of 3-aminobenzoic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to form 3-(1,4-Dioxane-2-carbonylamino)benzoic acid. This synthesis method is efficient and yields high purity 3-(1,4-Dioxane-2-carbonylamino)benzoic acid.
属性
IUPAC Name |
3-(1,4-dioxane-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(10-7-17-4-5-18-10)13-9-3-1-2-8(6-9)12(15)16/h1-3,6,10H,4-5,7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTCHIFXGHRLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Dioxane-2-carbonylamino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
